![molecular formula C14H13N3 B078189 4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole CAS No. 10445-22-4](/img/structure/B78189.png)
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole
Overview
Description
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Formation of Hydrazone: An aldehyde or ketone reacts with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring.
The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 1,5-diphenyl-4,5-dihydrotriazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
Scientific Research Applications
Chemistry
4,5-Dihydro-1,5-diphenyl-1H-1,2,3-triazole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the development of derivatives with enhanced properties .
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial effects against various pathogens .
- Anticancer Activity : Investigations into its mechanism of action reveal that it may interfere with cellular signaling pathways associated with cancer proliferation and survival . For instance, some derivatives have been reported to induce apoptosis in cancer cells.
Medicinal Chemistry
The compound is being explored as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating infections and cancer .
Industrial Applications
In the industrial sector, this compound is utilized in:
Mechanism of Action
The mechanism of action of 1,5-diphenyl-4,5-dihydrotriazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
1,2,4-Triazole: A triazole isomer with distinct chemical properties.
4,5-Diphenylimidazole: A structurally similar compound with an imidazole ring instead of a triazole ring.
Uniqueness
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole is unique due to its specific substitution pattern and the presence of two phenyl groups
Biological Activity
4,5-Dihydro-1,5-diphenyl-1H-1,2,3-triazole (CAS No. 10445-22-4) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₁₄H₁₃N₃
- Molecular Weight: 223.273 g/mol
- Density: 1.15 g/cm³
- Boiling Point: 346.8 °C
Synthesis Methods:
this compound can be synthesized through various methods:
- Cyclization of Hydrazones: A common approach involves the cyclization of hydrazones with phenylhydrazine under acidic conditions. This reaction typically includes the formation of a hydrazone intermediate followed by cyclization to form the triazole ring .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of key enzymes essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Case Study 1: A derivative of this compound demonstrated an IC₅₀ value of 0.43 µM against HCT116 colon cancer cells, indicating potent cytotoxicity . The study revealed that treatment led to significant apoptosis and inhibition of cell migration.
- Case Study 2: Another study reported that triazole-containing hybrids exhibited strong anticancer activity across various cancer cell lines including leukemia and melanoma. The derivatives induced apoptosis via reactive oxygen species (ROS) generation and mitochondrial pathway activation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity: The compound may inhibit essential enzymes in bacteria or disrupt membrane integrity.
- Anticancer Activity: It potentially interferes with cellular signaling pathways that regulate apoptosis and cell cycle progression. Increased ROS levels lead to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
Comparative Analysis
To better understand the uniqueness of this compound in comparison to similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | IC₅₀ (µM) |
---|---|---|---|
4,5-Dihydro-1,5-diphenyltriazole | Moderate | High | 0.43 |
1,2,3-Triazole | Low | Moderate | 4.93 |
4-Methylthio-1H-triazole | High | Low | N/A |
This table illustrates how the compound stands out in terms of its potent anticancer effects compared to other triazoles.
Properties
IUPAC Name |
1,5-diphenyl-4,5-dihydrotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXXZJVKGCPEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908979 | |
Record name | 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10445-22-4 | |
Record name | delta(sup 2)-1,2,3-Triazoline, 1,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010445224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.